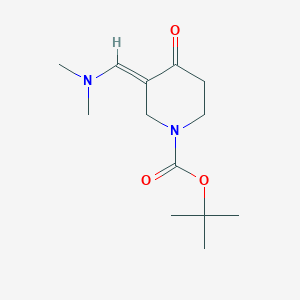
(E)-tert-butyl 3-((dimethylamino)methylene)-4-oxopiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-tert-butyl 3-((dimethylamino)methylene)-4-oxopiperidine-1-carboxylate is a chemical compound with the molecular formula C13H22N2O3 and a molecular weight of 254.33 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
The synthesis of (E)-tert-butyl 3-((dimethylamino)methylene)-4-oxopiperidine-1-carboxylate typically involves the reaction of 4-oxopiperidine with dimethylamine and a Boc-protecting group. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
(E)-tert-butyl 3-((dimethylamino)methylene)-4-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, acidic or basic catalysts, and controlled temperatures. The major products formed depend on the specific reaction and reagents used.
Scientific Research Applications
(E)-tert-butyl 3-((dimethylamino)methylene)-4-oxopiperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceutical agents.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-tert-butyl 3-((dimethylamino)methylene)-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound’s effects are mediated through pathways that involve the modulation of enzyme activities or receptor binding. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
(E)-tert-butyl 3-((dimethylamino)methylene)-4-oxopiperidine-1-carboxylate can be compared with similar compounds such as:
- 1-Boc-4-oxopiperidine-2-carboxylic acid
- Boc-5-oxopyrrolidine-2-carboxylic acid
- Methyl 1-Boc-5-oxo-piperidine-3-carboxylate
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its dimethylamino group, which imparts distinct chemical reactivity and potential biological activity .
Properties
CAS No. |
1202645-17-7 |
|---|---|
Molecular Formula |
C13H22N2O3 |
Molecular Weight |
254.33 g/mol |
IUPAC Name |
tert-butyl (3E)-3-(dimethylaminomethylidene)-4-oxopiperidine-1-carboxylate |
InChI |
InChI=1S/C13H22N2O3/c1-13(2,3)18-12(17)15-7-6-11(16)10(9-15)8-14(4)5/h8H,6-7,9H2,1-5H3/b10-8+ |
InChI Key |
YUSMZDVTEOAHDL-CSKARUKUSA-N |
SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C(=CN(C)C)C1 |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(=O)/C(=C/N(C)C)/C1 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C(=CN(C)C)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















